molecular formula C16H12F2N4O2 B11031599 N-(2,6-difluorobenzyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide

N-(2,6-difluorobenzyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide

Cat. No.: B11031599
M. Wt: 330.29 g/mol
InChI Key: DWOAMSJMEHXXIA-UHFFFAOYSA-N
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Description

N-(2,6-difluorobenzyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide: is a synthetic organic compound that belongs to the class of benzotriazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,6-difluorobenzyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide typically involves the following steps:

    Formation of the Benzotriazinone Core: The benzotriazinone core can be synthesized through the cyclization of appropriate precursors, such as 2-aminobenzonitrile and hydrazine derivatives, under controlled conditions.

    Introduction of the Difluorobenzyl Group: The difluorobenzyl group can be introduced through nucleophilic substitution reactions using 2,6-difluorobenzyl chloride and suitable nucleophiles.

    Acetylation: The final step involves the acetylation of the intermediate product to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzotriazinone moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the benzotriazinone ring, resulting in the formation of reduced analogs.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.

Major Products Formed:

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic systems for organic transformations.

    Material Science: It may serve as a building block for the synthesis of advanced materials with specific properties.

Biology:

    Enzyme Inhibition: The compound has potential as an inhibitor of specific enzymes, which can be explored for therapeutic applications.

    Biochemical Probes: It can be used as a probe to study biochemical pathways and molecular interactions.

Medicine:

    Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways.

    Diagnostics: It may be utilized in the development of diagnostic agents for detecting certain diseases.

Industry:

    Polymer Synthesis: The compound can be used in the synthesis of polymers with specialized functions.

    Agriculture: It may have applications in the development of agrochemicals for crop protection.

Mechanism of Action

The mechanism of action of N-(2,6-difluorobenzyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorobenzyl group and benzotriazinone moiety play crucial roles in binding to these targets, leading to modulation of their activity. The compound may inhibit or activate certain pathways, depending on its specific interactions with the target molecules.

Comparison with Similar Compounds

    N-(2,6-difluorobenzyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide: This compound is unique due to the presence of both difluorobenzyl and benzotriazinone groups.

    N-(2,6-dichlorobenzyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide: Similar structure but with chlorine atoms instead of fluorine.

    N-(2,6-difluorobenzyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propionamide: Similar structure but with a propionamide group instead of an acetamide group.

Uniqueness: The presence of the difluorobenzyl group in This compound imparts unique electronic and steric properties, which can influence its reactivity and interactions with molecular targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.

Properties

Molecular Formula

C16H12F2N4O2

Molecular Weight

330.29 g/mol

IUPAC Name

N-[(2,6-difluorophenyl)methyl]-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide

InChI

InChI=1S/C16H12F2N4O2/c17-12-5-3-6-13(18)11(12)8-19-15(23)9-22-16(24)10-4-1-2-7-14(10)20-21-22/h1-7H,8-9H2,(H,19,23)

InChI Key

DWOAMSJMEHXXIA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)CC(=O)NCC3=C(C=CC=C3F)F

Origin of Product

United States

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